3-Isopropylpicolinimidamide
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Overview
Description
3-Isopropylpicolinimidamide is a chemical compound with the molecular formula C₉H₁₃N₃. It is a derivative of picolinimidamide, where an isopropyl group is attached to the third position of the pyridine ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylpicolinimidamide typically involves the reaction of 3-isopropylpyridine with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imidamide group. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidamide group to amines or other reduced forms.
Substitution: The isopropyl group or the imidamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
3-Isopropylpicolinimidamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Isopropylpicolinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylpicolinimidamide hydrochloride: A similar compound with the isopropyl group attached to the fourth position of the pyridine ring.
N-Hydroxy-3-isopropylpicolinimidamide: A derivative with an additional hydroxy group.
Uniqueness
3-Isopropylpicolinimidamide is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the isopropyl group and the presence of the imidamide group contribute to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-propan-2-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C9H13N3/c1-6(2)7-4-3-5-12-8(7)9(10)11/h3-6H,1-2H3,(H3,10,11) |
InChI Key |
JTJPCRMXFHNLNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)C(=N)N |
Origin of Product |
United States |
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